

Comparative Guide to Validated HPLC Methods for Cefpirome Sulfate Determination

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of **Cefpirome Sulfate**. The information presented is collated from peer-reviewed studies to assist in selecting the most suitable analytical method for your research and development needs.

Performance Comparison of Validated HPLC Methods

The following table summarizes the key performance parameters of different reversed-phase HPLC (RP-HPLC) methods developed for the analysis of **Cefpirome Sulfate**. These parameters are crucial for evaluating the suitability of a method in terms of its sensitivity, accuracy, and efficiency.



| Parameter | Method 1 | Method 2 | Method 3 |
|------------------------------|---|---|---|
| Chromatographic Column | LiChroCART- Lichrosphere100, C18 RP column (250 mm × 4mm × 5 µm)[1][2] | Lichrospher RP-18 column, 5 µm particle size, 125 mm x 4 mm[3] | Phenomnex c18 (2.5 X 100 mm, 3.0 μm)[4] |
| Mobile Phase | Methanol and water (50:50 v/v)[1][2] | 12 mM ammonium acetate-acetonitrile (90:10 v/v)[3] | 0.01M phosphate buffer and acetonitrile (50:50%v/v)[4] |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.0 mL/min[3] | 0.3 mL/min (varied from 0.27 to 0.33 ml/min for robustness) [4] |
| Detection Wavelength | 270 nm[1][2][3] | 270 nm[3] | 265 nm[4] |
| Retention Time (min) | 2.733[1][2] | 4.59[5] | 0.652[4] |
| Linearity Range (μg/mL) | 0.5–200[1][2] | 20–300 mg/L (equivalent to 20-300 μg/mL)[5] | 7.5-75[4] |
| Correlation Coefficient (r²) | 0.9995[2] | 0.9999[5] | 0.999[4] |
| Accuracy (% Recovery) | 99.46[1][2] | Not explicitly stated in the provided text. | Not explicitly stated in the provided text. |
| Precision (%RSD) | < 2% | Not explicitly stated in the provided text. | < 2%[4] |

Experimental Protocols

Below are detailed methodologies for two of the compared HPLC methods. These protocols provide a step-by-step guide for the preparation of solutions and the execution of the chromatographic analysis.



Method 1: Isocratic RP-HPLC with Methanol-Water Mobile Phase

This method is a straightforward and robust approach for the quantification of **Cefpirome Sulfate**.

- 1. Preparation of Standard Stock Solution (1mg/ml):
- Accurately weigh 25 mg of **Cefpirome Sulfate** and transfer it to a 25 ml volumetric flask.[1]
- Add 10 ml of methanol and 10 ml of water.[1]
- Sonicate the solution for approximately 10 minutes to ensure complete dissolution.[1]
- Dilute to the final volume with the mobile phase.[1]
- 2. Preparation of Standard Calibration Solutions:
- Prepare a series of calibration solutions with concentrations ranging from 0.5 to 200 μg/ml by diluting the standard stock solution with the mobile phase.[1]
- 3. Chromatographic Conditions:
- Column: LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 μm)[1][2]
- Mobile Phase: A mixture of methanol and water in a 50:50 v/v ratio.[1][2]
- Flow Rate: 1 ml/min.[1][2]
- Detection: UV detection at 270 nm.[1][2]
- Injection Volume: Not specified in the provided text.
- Temperature: Ambient.[2]
- 4. Sample Preparation:
- For bulk drug analysis, prepare a solution of known concentration in the mobile phase.



 For pharmaceutical dosage forms, dissolve a quantity equivalent to a known amount of Cefpirome Sulfate in the mobile phase, sonicate, and filter through a 0.45µm filter before injection.[2]

Method 2: Stability-Indicating Isocratic RP-HPLC

This method is designed to separate **Cefpirome Sulfate** from its degradation products, making it suitable for stability studies.

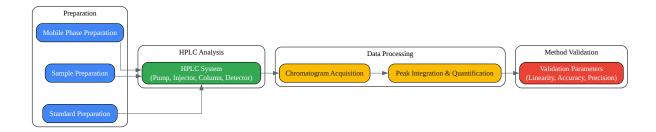
- 1. Preparation of Mobile Phase:
- Prepare a 12 mM ammonium acetate solution and mix it with acetonitrile in a 90:10 v/v ratio.
 [3]
- 2. Preparation of Standard Solutions:
- Prepare standard solutions of Cefpirome Sulfate in the mobile phase within the concentration range of 20–300 mg/L.[5]
- 3. Chromatographic Conditions:
- Column: Lichrospher RP-18 column, 5 µm particle size, 125 mm x 4 mm.[3]
- Mobile Phase: 12 mM ammonium acetate-acetonitrile (90:10 v/v).[3]
- Flow Rate: 1.0 mL/min.[3]
- Detection: UV detection at 270 nm.[3]
- Temperature: 30°C.[3]
- Injection Volume: Not specified in the provided text.
- 4. Forced Degradation Studies (for stability-indicating assessment):
- The method's stability-indicating nature was confirmed through forced degradation studies.
 [1][3] These studies involve subjecting the Cefpirome Sulfate solution to stress conditions such as acid and alkaline hydrolysis, oxidation, photolysis, and thermal degradation to



ensure the method can distinguish the active ingredient from any breakdown products.[1][3] [5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a validated HPLC method for **Cefpirome Sulfate** determination, from sample preparation to data analysis.



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Caption: General workflow for validated HPLC analysis of **Cefpirome Sulfate**.

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